molecular formula C17H15ClN6O5S2 B11408345 5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11408345
M. Wt: 482.9 g/mol
InChI Key: HIFHECYZBQRAKD-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, ethanesulfonyl, and sulfamoyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, palladium or copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler pyrimidine derivative used in various organic syntheses.

    4-Chloro-2-(methylsulfonyl)pyrimidine: Another pyrimidine derivative with similar functional groups.

    N-(4-(Pyrimidin-2-ylsulfamoyl)phenyl)pyrimidine-4-carboxamide: A closely related compound with slight structural variations.

Uniqueness

5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonyl and sulfamoyl groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent.

Properties

Molecular Formula

C17H15ClN6O5S2

Molecular Weight

482.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClN6O5S2/c1-2-30(26,27)17-21-10-13(18)14(23-17)15(25)22-11-4-6-12(7-5-11)31(28,29)24-16-19-8-3-9-20-16/h3-10H,2H2,1H3,(H,22,25)(H,19,20,24)

InChI Key

HIFHECYZBQRAKD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl

Origin of Product

United States

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